molecular formula C16H15N3OS2 B5109805 2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B5109805
M. Wt: 329.4 g/mol
InChI Key: WPIKFUJJCORBAU-UHFFFAOYSA-N
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Description

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features both quinoline and thiazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated quinoline derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline or thiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated derivatives and strong bases or acids are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thiazole rings.

Scientific Research Applications

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are explored for the development of new drugs, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.

    Thiazole Derivatives: Compounds like ritonavir and abafungin, which have antiviral and antifungal properties.

Uniqueness

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide is unique due to the combination of quinoline and thiazole moieties in a single molecule. This combination enhances its potential biological activity and allows for a broader range of applications compared to compounds containing only one of these heterocyclic structures.

Properties

IUPAC Name

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-2-13(15(20)19-16-17-9-10-21-16)22-14-8-7-11-5-3-4-6-12(11)18-14/h3-10,13H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIKFUJJCORBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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